Impromidine
Overview
Description
Impromidine is a highly potent and specific histamine H2 receptor agonist. It has been used diagnostically as a gastric secretion indicator . The compound is known for its high affinity and selectivity towards histamine H2 receptors, making it a valuable tool in pharmacological research .
Preparation Methods
Impromidine can be synthesized through a multi-step process involving the reaction of 3-(1H-imidazol-4-yl)propylamine with 2-(5-methyl-1H-imidazol-4-yl)methylthioethylamine . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like triethylamine. The final product is obtained as a trihydrochloride salt, which is a colorless crystalline solid with a melting point of 198-200°C .
Chemical Reactions Analysis
Impromidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
Impromidine has several scientific research applications:
Mechanism of Action
Impromidine exerts its effects by binding to histamine H2 receptors, which are G-protein coupled receptors. Upon binding, this compound activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in various physiological responses, including increased gastric acid secretion and vasodilation . The molecular targets of this compound include the histamine H2 receptors located in the stomach, heart, and blood vessels .
Comparison with Similar Compounds
Impromidine is unique among histamine H2 receptor agonists due to its high potency and selectivity. Similar compounds include:
4-Methylhistamine: A less potent H2 receptor agonist compared to this compound.
Dimaprit: Another H2 receptor agonist with lower potency than this compound.
Sopromidine: A partial agonist with improved affinity to H2 receptors but less selectivity compared to this compound.
This compound’s high potency and selectivity make it a valuable tool in both research and diagnostic applications, distinguishing it from other histamine H2 receptor agonists .
Properties
CAS No. |
55273-05-7 |
---|---|
Molecular Formula |
C14H23N7S |
Molecular Weight |
321.45 g/mol |
IUPAC Name |
2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C14H23N7S/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18) |
InChI Key |
MURRAGMMNAYLNA-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N |
Appearance |
Solid powder |
55273-05-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
65573-02-6 (tri-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydrochloride, Impromidine Impromidine Impromidine Hydrochloride Impromidine Oxalate (1:2) Impromidine Trihydrochloride SK and F 92676 SK and F-92676 SK and F92676 SKF 92676 SKF-92676 SKF92676 Trihydrochloride, Impromidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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